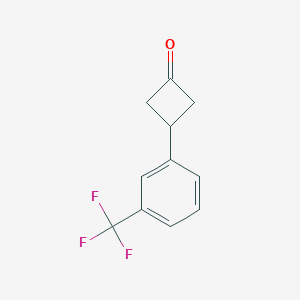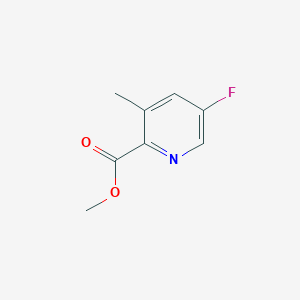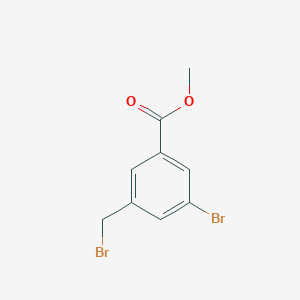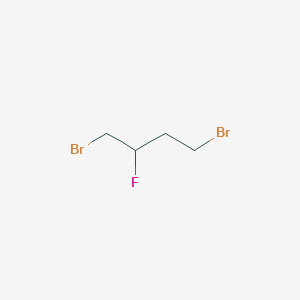
3-Bromo-4-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
3-Bromo-4-(difluoromethoxy)benzaldehyde is a chemical compound used in various fields of research and industry. It is a light yellow liquid .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(difluoromethoxy)benzaldehyde is C8H5BrF2O2 . The InChI code is 1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H .
Physical And Chemical Properties Analysis
3-Bromo-4-(difluoromethoxy)benzaldehyde is a powder . It has a molecular weight of 251.03 .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
3-Bromo-4-(difluoromethoxy)benzaldehyde plays a crucial role in organic synthesis, serving as a versatile intermediate for various chemical transformations. For instance, its halogenated structure makes it a valuable compound for cross-coupling reactions, a foundational method in constructing complex molecules. Research by Lu et al. (2003) demonstrates the use of a related bromo-substituted compound as a photolabile protecting group for aldehydes and ketones, showcasing its potential in light-mediated chemical release strategies (Lu, Fedoryak, Moister, & Dore, 2003). Furthermore, Dubost et al. (2011) highlighted the utility of ortho-brominated benzaldehydes in palladium-catalyzed C-H activation, underscoring their significance in synthesizing substituted bromobenzaldehydes with high yields (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Materials Science and Photoreactive Applications
Compounds similar to 3-Bromo-4-(difluoromethoxy)benzaldehyde find applications in materials science, particularly in the development of photoreactive materials. The study by Lin et al. (2007) on a compound synthesized from 4-(difluoromethoxy)benzaldehyde reveals its structural characteristics, which are essential for designing materials with specific optical and electronic properties (Lin, Wang, Xu, Yuan, & Chen, 2007).
Synthetic Methodologies and Catalysis
Innovations in synthetic methodologies often leverage the unique reactivity of bromo-substituted benzaldehydes. An example is the work by Wang et al. (2014), who explored the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, showcasing the potential of such compounds in creating complex molecules with high precision (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014). This reflects the broader utility of 3-Bromo-4-(difluoromethoxy)benzaldehyde in facilitating novel catalytic processes and enhancing synthetic efficiency.
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWAGNPKGEOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277872 | |
| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(difluoromethoxy)benzaldehyde | |
CAS RN |
1155878-02-6 | |
| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155878-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)




